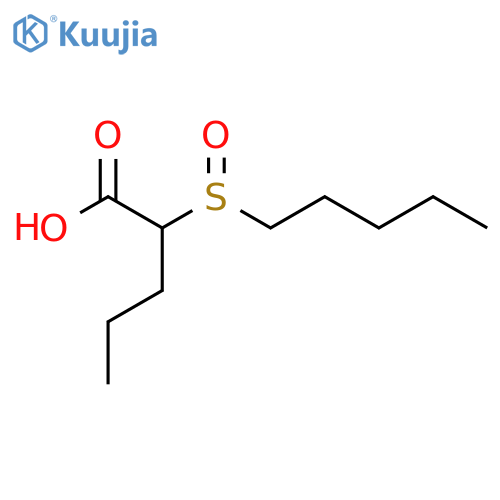Cas no 1700019-58-4 (2-(Pentane-1-sulfinyl)pentanoic acid)

1700019-58-4 structure
商品名:2-(Pentane-1-sulfinyl)pentanoic acid
CAS番号:1700019-58-4
MF:C10H20O3S
メガワット:220.329002380371
MDL:MFCD32874374
CID:5606516
PubChem ID:107753186
2-(Pentane-1-sulfinyl)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-8926118
- 1700019-58-4
- Z1946638862
- 2-(pentane-1-sulfinyl)pentanoic acid
- 2-(Pentane-1-sulfinyl)pentanoic acid
-
- MDL: MFCD32874374
- インチ: 1S/C10H20O3S/c1-3-5-6-8-14(13)9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
- InChIKey: PGPYDLNZWYQJOF-UHFFFAOYSA-N
- ほほえんだ: S(CCCCC)(C(C(=O)O)CCC)=O
計算された属性
- せいみつぶんしりょう: 220.11331567g/mol
- どういたいしつりょう: 220.11331567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 8
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(Pentane-1-sulfinyl)pentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8926118-0.5g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95.0% | 0.5g |
$713.0 | 2025-02-21 | |
| Enamine | EN300-8926118-10.0g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
| 1PlusChem | 1P028H2O-5g |
2-(pentane-1-sulfinyl)pentanoicacid |
1700019-58-4 | 95% | 5g |
$3338.00 | 2023-12-20 | |
| 1PlusChem | 1P028H2O-10g |
2-(pentane-1-sulfinyl)pentanoicacid |
1700019-58-4 | 95% | 10g |
$4919.00 | 2023-12-20 | |
| Enamine | EN300-8926118-0.1g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95.0% | 0.1g |
$317.0 | 2025-02-21 | |
| Enamine | EN300-8926118-0.05g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95.0% | 0.05g |
$212.0 | 2025-02-21 | |
| Enamine | EN300-8926118-2.5g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
| Enamine | EN300-8926118-1.0g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
| Enamine | EN300-8926118-10g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95% | 10g |
$3929.0 | 2023-11-19 | |
| Enamine | EN300-8926118-1g |
2-(pentane-1-sulfinyl)pentanoic acid |
1700019-58-4 | 95% | 1g |
$914.0 | 2023-11-19 |
2-(Pentane-1-sulfinyl)pentanoic acid 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
1700019-58-4 (2-(Pentane-1-sulfinyl)pentanoic acid) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
